DL-Alanine (13C3) is synthesized using chemical methods or microbial fermentation. It can be derived from isotopically labeled precursors or produced through genetically engineered microorganisms, such as recombinant strains of Escherichia coli.
DL-Alanine (13C3) falls under the category of stable isotope-labeled compounds, specifically as an alpha-amino acid. It is used extensively in biochemical research to provide insights into metabolic processes and protein dynamics.
The synthesis of DL-Alanine (13C3) can be achieved through several methods:
The chemical synthesis typically requires controlled conditions to optimize yield, while microbial fermentation may involve specific growth media and temperature settings to enhance production efficiency. For example, the use of recombinant strains allows higher yields due to the co-expression of multiple relevant enzymes.
DL-Alanine (13C3) has a molecular formula of C3H7NO2, with the carbon atoms being specifically labeled with carbon-13 isotopes at positions 1, 2, and 3. This isotopic labeling does not alter the fundamental structure of alanine but allows for distinct identification during analytical procedures.
The molecular weight of DL-Alanine (13C3) is approximately 75.07 g/mol. The compound exists in a zwitterionic form at physiological pH, where it carries both a positive charge on the amino group and a negative charge on the carboxylate group.
DL-Alanine (13C3) participates in various chemical reactions, including:
The specific products formed depend on the reagents and conditions used during these reactions. For example, oxidation may yield carbon dioxide and ammonia, while reduction could produce primary amines.
DL-Alanine (13C3) functions similarly to regular alanine in biological systems but with the added benefit of being traceable due to its carbon-13 labeling. It participates in protein synthesis by being incorporated into proteins via tRNA during translation.
The incorporation process is facilitated by enzymes such as aminoacyl-tRNA synthetases, which attach DL-Alanine (13C3) to its corresponding tRNA. This incorporation affects cellular functions by influencing protein composition and abundance.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy can confirm the purity and isotopic labeling of DL-Alanine (13C3) .
DL-Alanine (13C3) has numerous scientific uses:
Synthetic Routes and Isotopologue ConfigurationsDL-Alanine-¹³C₃ ([13C]₃H₇NO₂; CAS 144476-54-0) is synthesized via precursor-directed biosynthesis or chemical methods. Key approaches include:
Molecular Design AdvantagesTriple labeling enables tracking of the entire carbon skeleton in metabolic pathways. Unlike single-position labeling (e.g., DL-Alanine-3-¹³C), the uniform ¹³C₃ configuration:
Table 1: Isotopic Labeling Configurations of DL-Alanine
Isotopologue | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
DL-Alanine-¹³C₃ | [¹³C]₃H₇NO₂ | 92.07 | Full carbon flux mapping; protein dynamics |
DL-Alanine-3-¹³C | C₂[¹³C]H₇NO₂ | 90.09 | Single-position tracer studies |
DL-Alanine-¹³C (uniform) | ¹³C₃H₇NO₂ | 92.07 | NMR structure determination |
Matrix Effects and Mitigation StrategiesQuantifying DL-Alanine-¹³C₃ in biological samples (e.g., plasma, urine) faces challenges from ion suppression/enhancement in LC-MS/MS:
Isotope Dilution as a Gold StandardIncorporating ¹³C₃-labeled alanine as an internal standard corrects for matrix-induced inaccuracies:
Table 2: Matrix Effects on DL-Alanine-¹³C₃ Quantification Across Biological Samples
Matrix | Major Interferents | Ion Suppression (%) | Recommended Correction Method |
---|---|---|---|
Plasma | Phospholipids, Li-heparin | 25–40 | APCI-MS; isotope dilution |
Urine | Urea, creatinine | 10–20 | ESI-MS with derivatization |
Breast Milk | Triglycerides, immunoglobulins | 30–50 | Solid-phase extraction; APCI-MS |
Metabolic Flux ResolutionDL-Alanine-¹³C₃ outperforms single-labeled variants in metabolic studies:
Cost-Benefit and Technical Trade-offs
Parameter | Multi-Isotope (¹³C₃) | Single-Isotope (e.g., 3-¹³C) |
---|---|---|
Synthesis Cost | High (≥3× unlabeled alanine) | Moderate (1.5× unlabeled) |
Metabolic Coverage | Full carbon skeleton | Position-specific |
Sensitivity in NMR | 4× vs. ¹⁵N detection | 1.5× vs. natural abundance |
Applicability to MFA | Comprehensive (30% flux resolution) | Limited (single-pathway) |
A study quantifying VLDL apolipoprotein B-100 synthesis demonstrated ¹³C₃-alanine’s superiority: isotopic equilibrium between plasma pyruvate and apoB-bound alanine was achieved 7 hours post-infusion, validating hepatic precursor pool labeling. In contrast, single-labeled leucine or phenylalanine showed nutritional state-dependent variability [9].
Synthetic AdvancementsRecent methods reduce costs by 50% via optimized microbial labeling:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7